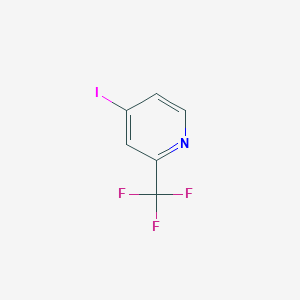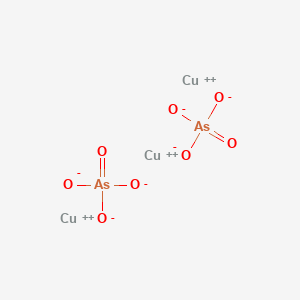
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as Fe(TPP)Br8, and it belongs to the family of porphyrin compounds, which are known for their biological and chemical properties.
Mécanisme D'action
The mechanism of action of Fe(TPP)Br8 is based on the generation of reactive oxygen species (ROS) upon exposure to light. ROS are highly reactive molecules that can damage cellular structures, leading to cell death. Fe(TPP)Br8 has been shown to generate ROS upon exposure to light, leading to the destruction of cancerous cells.
Biochemical and Physiological Effects
Fe(TPP)Br8 has been shown to have minimal toxicity in normal cells, making it a promising candidate for PDT. However, it has been shown to cause some side effects, such as skin photosensitivity and mild skin irritation. These side effects are generally mild and can be managed with proper precautions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Fe(TPP)Br8 is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, Fe(TPP)Br8 has been shown to be effective in killing cancer cells in vitro and in vivo, making it a promising candidate for PDT. However, Fe(TPP)Br8 has some limitations, such as its limited solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for the study of Fe(TPP)Br8. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of Fe(TPP)Br8 for the treatment of other diseases, such as bacterial infections. Additionally, the development of new delivery systems for Fe(TPP)Br8 could improve its efficacy and reduce its side effects. Finally, the investigation of the mechanism of action of Fe(TPP)Br8 could provide insights into the development of new photosensitizing agents for PDT.
Conclusion
In conclusion, Fe(TPP)Br8 is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been shown to be effective in killing cancer cells in vitro and in vivo, making it a promising candidate for PDT. However, further research is needed to fully understand the potential of Fe(TPP)Br8 and to develop more efficient delivery systems for its use in clinical settings.
Méthodes De Synthèse
The synthesis of Fe(TPP)Br8 involves the reaction of iron(III) chloride with tetrakis(pentafluorophenyl)porphyrin in the presence of bromine. This reaction leads to the formation of the octabromo derivative of Fe(TPP)Br8. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Fe(TPP)Br8 has been extensively studied for its potential applications in various scientific fields. One of the primary applications of Fe(TPP)Br8 is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of photosensitizing agents, such as Fe(TPP)Br8, to induce cell death in cancerous cells. Fe(TPP)Br8 has been shown to be effective in killing cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
131917-66-3 |
|---|---|
Nom du produit |
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) |
Formule moléculaire |
C44H2Br8ClF20FeN4 |
Poids moléculaire |
1695 g/mol |
Nom IUPAC |
iron(3+);2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C44Br8F20N4.ClH.Fe/c45-9-11(47)39-6(2-19(55)27(63)34(70)28(64)20(2)56)41-13(49)15(51)43(75-41)8(4-23(59)31(67)36(72)32(68)24(4)60)44-16(52)14(50)42(76-44)7(3-21(57)29(65)35(71)30(66)22(3)58)40-12(48)10(46)38(74-40)5(37(9)73-39)1-17(53)25(61)33(69)26(62)18(1)54;;/h;1H;/q-2;;+3/p-1 |
Clé InChI |
YQQNFINAHBJVSN-UHFFFAOYSA-M |
SMILES |
C1(=C2C(=C(C(=C(C3=NC(=C(C4=C(C(=C([N-]4)C(=C5C(=C(C1=N5)Br)Br)C6=C(C(=C(C(=C6F)F)F)F)F)Br)Br)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3Br)Br)C8=C(C(=C(C(=C8F)F)F)F)F)[N-]2)Br)Br)C9=C(C(=C(C(=C9F)F)F)F)F.[Cl-].[Fe+3] |
SMILES canonique |
C1(=C2C(=C(C(=C(C3=NC(=C(C4=C(C(=C([N-]4)C(=C5C(=C(C1=N5)Br)Br)C6=C(C(=C(C(=C6F)F)F)F)F)Br)Br)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3Br)Br)C8=C(C(=C(C(=C8F)F)F)F)F)[N-]2)Br)Br)C9=C(C(=C(C(=C9F)F)F)F)F.[Cl-].[Fe+3] |
Synonymes |
2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) Fe(TFPPBr(8))Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



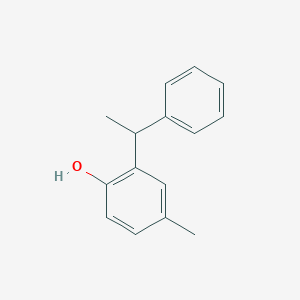
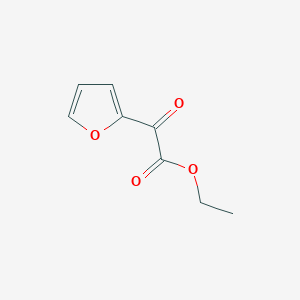
![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)
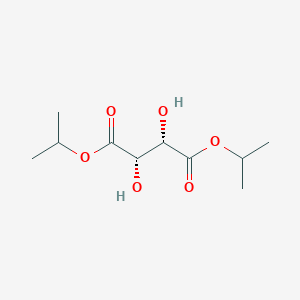
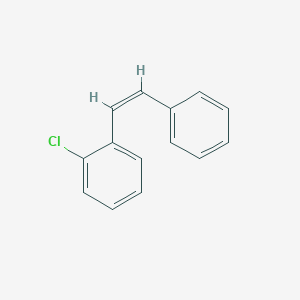


![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)
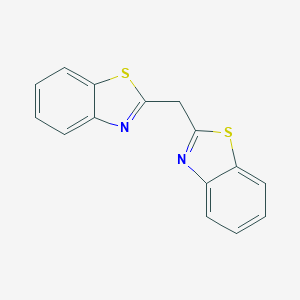
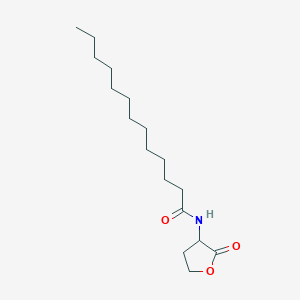

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)
